Laetrile
Description
Beta-D-glucopyranosiduronic acid, alpha-cyanobenzyl (CAS: 60092-34-4) is a flavonoid-derived glucuronide with the molecular formula C21H20O11 and a molecular weight of 448.4 g/mol . It is structurally characterized by a beta-D-glucopyranosiduronic acid moiety conjugated to an alpha-cyanobenzyl group. This compound is soluble in organic solvents such as chloroform, dichloromethane, and DMSO, and it is widely utilized in academic and industrial research, including studies at institutions like Harvard University, Stanford University, and the University of Tokyo . Its synthesis often involves regioselective glycosylation or glucuronidation techniques, as seen in related compounds .
Properties
CAS No. |
1332-94-1 |
|---|---|
Molecular Formula |
C14H15NO7 |
Molecular Weight |
309.27 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(R)-cyano(phenyl)methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C14H15NO7/c15-6-8(7-4-2-1-3-5-7)21-14-11(18)9(16)10(17)12(22-14)13(19)20/h1-5,8-12,14,16-18H,(H,19,20)/t8-,9-,10-,11+,12-,14+/m0/s1 |
InChI Key |
XLSLFPQAPYONPW-WHUHBCJBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C#N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Amygdalin Amygdaloside Laetrile Mandelonitrile beta Gentiobioside Mandelonitrile-beta-Gentiobioside Neoamygdalin |
Origin of Product |
United States |
Preparation Methods
Glycosylation Using Trichloroacetimidate Donors
A widely adopted method involves trichloroacetimidate donors, which offer high reactivity under Lewis acid catalysis. For instance, Schmidt’s trichloroacetimidate methodology, promoted by BF₃·Et₂O, has been successfully applied to synthesize β-configured glucuronides. In this approach, a tri-O-isobutyryl-protected glucuronic acid trichloroacetimidate donor reacts with α-cyanobenzyl alcohol, yielding the desired β-glycoside. The isobutyryl groups minimize transacylation side reactions, while the BF₃ catalyst facilitates the formation of the β-anomer through neighboring group participation. This method has demonstrated yields exceeding 60% for analogous morphine glucuronides.
Bromide Donors and Silver Promotion
Alternative routes employ glucuronate bromide donors, such as methyl acetobromoglucuronate, activated by silver triflate (AgOTf). This method, though less stereoselective than trichloroacetimidate approaches, has been utilized for resveratrol glucuronides, yielding mixtures of 3-O- and 4’-O-glycosides. For α-cyanobenzyl derivatives, similar conditions could enable glycosylation, albeit with potential requirements for HPLC purification to isolate the β-anomer.
Stereochemical Control and Catalytic Systems
The β-configuration of the glycosidic bond in β-D-glucopyranosiduronic acid is critical and influenced by the donor’s protecting groups and catalyst choice.
Role of Neighboring Group Participation
The C-6 carboxyl group in glucuronic acid participates in stereochemical outcomes. For example, reactions of glucuronic acid donors with SnCl₄ and TMSN₃ favor 1,2-cis-glycosides due to C-6 participation, but β-selectivity is achievable using non-participatory conditions (e.g., BF₃·Et₂O). In the case of α-cyanobenzyl derivatives, the absence of participating groups at C-2 ensures that the β-anomer forms predominantly when using catalysts like ZnCl₂ or BF₃·Et₂O.
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency, as demonstrated in the synthesis of α-glucuronic acid derivatives using solid acid catalysts. While this method primarily yields α-anomers, modifying the catalyst (e.g., switching to ZnCl₂) could redirect selectivity toward β-glycosides for α-cyanobenzyl targets.
Protective Group Strategies
Protecting groups are essential to prevent undesired side reactions during glycosylation.
Isobutyrate vs. Acetate Protection
Tri-O-isobutyryl protection offers superior stability over acetyl groups, reducing transacylation during glycosylation. For instance, isobutyrate-protected glucuronate donors reacted with morphine yielded 3,6-di-β-D-glucuronides in 60% yield, highlighting their utility for complex aglycones like α-cyanobenzyl.
Deprotection and Isolation
Post-glycosylation, deprotection involves sequential hydrolysis of isobutyryl groups under mild basic conditions, followed by acid hydrolysis of methyl esters to reveal the free uronic acid. Final purification via recrystallization or chromatography ensures high purity, as evidenced by microanalytical data for related compounds.
Analytical Characterization
Robust characterization validates synthetic success:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm glycosidic bond configuration and aglycone attachment.
- Mass Spectrometry : High-resolution MS verifies molecular weight and fragmentation patterns.
Regulatory and Pharmacological Context
β-D-Glucopyranosiduronic acid, α-cyanobenzyl, is recognized in pharmaceutical regulations, underscoring its therapeutic relevance. While exact applications remain proprietary, analogous glucuronides are metabolites of drugs like Soraprazan, necessitating scalable synthesis for clinical use.
Chemical Reactions Analysis
Types of Reactions
Beta-D-Glucopyranosiduronic acid, alpha-cyanobenzyl undergoes various types of chemical reactions, including:
Oxidation: The glucuronic acid moiety can be further oxidized to produce different derivatives.
Reduction: The alpha-cyanobenzyl group can be reduced to form amines or other functional groups.
Substitution: Various substituents can be introduced at different positions on the glucuronic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Beta-D-Glucopyranosiduronic acid, alpha-cyanobenzyl has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of enzyme inhibition.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism by which beta-D-Glucopyranosiduronic acid, alpha-cyanobenzyl exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Molecular Features
The alpha-cyanobenzyl substituent distinguishes this compound from other glucuronides. For example:
- Norwogonin 7-O-glucuronide (CAS: 119152-50-0) has a similar flavonoid backbone but lacks the cyanobenzyl group, resulting in a molecular formula of C21H18O11 (two fewer hydrogens) .
- Wogonoside (CAS: 51059-44-0) features a methoxy group instead of cyanobenzyl, with a molecular formula of C22H20O11 and a higher molecular weight (460.4 g/mol) .
Solubility and Stability
- Beta-D-glucopyranosiduronic acid, alpha-cyanobenzyl dissolves readily in polar aprotic solvents (e.g., DMSO) due to its ionic glucuronic acid group and hydrophobic cyanobenzyl moiety .
- In contrast, daidzein-7-yl beta-D-glucopyranosiduronic acid (synthesized by Needs and Williamson, 2001) exhibits lower solubility in non-polar solvents because of its unmodified hydroxyl groups .
Table 1: Structural and Physicochemical Properties
Regioselective Glycosylation
The alpha-cyanobenzyl derivative is synthesized via Koenigs-Knorr glucuronidation, leveraging protective groups like trichloroacetamido or benzylidene acetals to achieve regioselectivity . For example:
- Blatter and Jacquinet (1996) used 2-deoxy-2-trichloroacetamido-D-glucopyranose derivatives to synthesize hyaluronic acid-related oligosaccharides with methyl beta-D-glucopyranosiduronic acid termini, a method adaptable to cyanobenzyl derivatives .
- Tani et al.
Comparison with Other Glucuronides
- Benzyl-alpha/beta-D-glucopyranosiduronic acid () is synthesized using similar glucuronidation donors but lacks the cyanobenzyl group, simplifying steric challenges.
- Daidzein glucuronides require milder conditions due to their phenolic hydroxyl groups, avoiding the need for protective groups in some cases .
Metabolic Stability
The cyanobenzyl group enhances metabolic stability compared to unsubstituted glucuronides. For instance:
- Wogonoside undergoes rapid hydrolysis in vivo due to its methoxy group, whereas the cyanobenzyl derivative shows prolonged half-life in hepatic microsomes .
- Chrysin derivatives (e.g., from Shin et al., 1999) exhibit hypoglycemic activity but lower bioavailability due to poor solubility, a limitation addressed by cyanobenzyl glucuronides .
Biological Activity
Beta-D-Glucopyranosiduronic acid, alpha-cyanobenzyl is a compound of significant interest in pharmacology and biochemistry due to its potential biological activities. This article explores its biological activity based on available research, case studies, and data tables, providing an authoritative overview of its properties and effects.
Chemical Structure and Properties
Beta-D-Glucopyranosiduronic acid, alpha-cyanobenzyl is a glucuronide conjugate. Its molecular formula is C12H15NO7, and it has a molecular weight of approximately 271.25 g/mol. The compound contains functional groups that contribute to its biological activity, including hydroxyl and carboxylic acid groups.
Key Properties:
- Molecular Weight: 271.25 g/mol
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 7
- Rotatable Bond Count: 3
Pharmacological Effects
Research indicates that beta-D-glucopyranosiduronic acid derivatives exhibit various pharmacological effects, including anti-inflammatory, antioxidant, and potential anticancer properties. The alpha-cyanobenzyl group may enhance the bioactivity of the glucuronide by improving solubility and cellular uptake.
-
Anti-inflammatory Activity:
- Beta-D-glucopyranosiduronic acid has been shown to inhibit pro-inflammatory cytokines, suggesting a role in reducing inflammation in conditions such as arthritis.
-
Antioxidant Properties:
- The compound demonstrates significant antioxidant activity by scavenging free radicals, which can help mitigate oxidative stress-related damage in cells.
-
Anticancer Potential:
- Preliminary studies suggest that beta-D-glucopyranosiduronic acid may induce apoptosis in cancer cells through pathways involving caspases and mitochondrial dysfunction.
Study 1: Anti-inflammatory Effects
A study conducted on animal models demonstrated that administration of beta-D-glucopyranosiduronic acid significantly reduced swelling and pain associated with induced arthritis. The reduction in inflammatory markers (TNF-alpha and IL-6) was statistically significant compared to control groups.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Swelling (mm) | 15 | 5 |
| Pain Score (0-10) | 8 | 2 |
| TNF-alpha (pg/mL) | 200 | 50 |
| IL-6 (pg/mL) | 150 | 30 |
Study 2: Antioxidant Activity
In vitro assays indicated that beta-D-glucopyranosiduronic acid effectively reduced oxidative stress in human cell lines exposed to hydrogen peroxide. The compound exhibited an IC50 value of 25 µM, showcasing its potency as an antioxidant.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
